Product packaging for 1H-Thiopyrano[3,2-D]pyrimidine(Cat. No.:CAS No. 42377-24-2)

1H-Thiopyrano[3,2-D]pyrimidine

Cat. No.: B13950092
CAS No.: 42377-24-2
M. Wt: 150.20 g/mol
InChI Key: JXZQHDYDNPDBLY-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science

Fused heterocyclic systems, which are complex ring structures composed of two or more interconnected heterocyles, are of paramount importance in the fields of medicinal chemistry and materials science. fiveable.me Their unique chemical properties and biological activities make them essential components in many pharmaceuticals and natural products. fiveable.me The fusion of heterocyclic rings often results in rigid, planar structures that can interact efficiently with biological targets, making them valuable in the development of drugs for complex diseases. ias.ac.in These systems offer a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in

In materials science, fused heterocycles are crucial for designing functional materials such as organic semiconductors and catalysts. ias.ac.in Their distinct electronic and optical properties, which can be fine-tuned through synthetic modifications, drive advancements in both basic and applied chemistry. ias.ac.insioc-journal.cn The unique physicochemical characteristics of fused heterocyclic compounds also lend them to applications in the synthesis of natural products, energy storage materials, polymer materials, and organic dyes. sioc-journal.cn

Overview of Pyrimidine-Fused Systems and Their Biological Relevance

Pyrimidine-fused derivatives are integral components of DNA and RNA, playing an indispensable role in numerous biological processes. nih.gov The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry due to its presence in the naturally occurring nucleobases cytosine, thymine, and uracil. researchgate.net This has spurred the development of a vast number of synthetic derivatives with therapeutic potential. researchgate.net

The fusion of a pyrimidine ring with other heterocyclic scaffolds gives rise to new classes of hybrid heterocycles with enhanced and diverse pharmacological activities. derpharmachemica.com Pyrimidine-fused compounds exhibit a broad spectrum of biological activities, including antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer properties. nih.govwjarr.com For instance, some thieno[3,2-d]pyrimidine (B1254671) derivatives are used as anti-allergy drugs and fungicides. derpharmachemica.com The discovery of anti-HIV activity in AZT, which contains a pyrimidine nucleus, has further stimulated research into the synthesis and biological properties of new pyrimidine derivatives. scirp.org

Specific Focus on Thiopyrano[3,2-d]pyrimidine: Structural Characteristics and Research Landscape

The 1H-Thiopyrano[3,2-d]pyrimidine scaffold consists of a thiopyran ring fused to a pyrimidine ring. This fusion creates a unique bicyclic system with distinct chemical properties. The presence of sulfur in the thiopyran ring and two nitrogen atoms in the pyrimidine ring at positions 1 and 3 are key structural features. wjarr.com

The research landscape for thiopyrano[3,2-d]pyrimidine and its derivatives is expanding, with a significant focus on their potential therapeutic applications. Studies have explored their efficacy as anticancer, antimicrobial, and antiviral agents. ontosight.aiontosight.ai For example, certain dihydrothiopyrano[3,2-d]pyrimidine derivatives have shown potent activity as HIV-1 inhibitors, even against drug-resistant variants. researchgate.netnih.gov Additionally, derivatives of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine have been identified as highly selective PDE4B inhibitors, which are targets for treating inflammatory diseases. elsevierpure.com

Historical Context and Evolution of Research on Thiopyrano[3,2-d]pyrimidine Derivatives

The synthesis of fused pyrimidines dates back to 1776 with the isolation of uric acid. wjarr.com Over the decades, research has evolved from identifying naturally occurring fused pyrimidines to synthesizing novel derivatives with tailored properties. The development of advanced synthetic techniques, such as multi-component reactions (MCRs) and microwave-assisted synthesis, has enabled the efficient creation of complex fused structures like thiopyrano[3,2-d]pyrimidines. fiveable.mednu.dp.ua

Early research often focused on the fundamental synthesis and characterization of these compounds. More recent studies have shifted towards structure-based drug design and the optimization of biological activity. For instance, a recent study in 2023 detailed the design and synthesis of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives as potent HIV-1 inhibitors, showcasing the evolution towards highly targeted therapeutic agents. researchgate.netsemanticscholar.org Another study in 2023 reported a three-component synthesis of novel 5-aryl-7,8,9,10-tetrahydro-5H-tetrazolo[1,5-a]thiopyrano[3,2-d]pyrimidine 6,6-dioxides, highlighting the ongoing development of new synthetic methodologies. dnu.dp.uadnu.dp.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B13950092 1H-Thiopyrano[3,2-D]pyrimidine CAS No. 42377-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42377-24-2

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1H-thiopyrano[3,2-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-2-6-7(10-3-1)4-8-5-9-6/h1-5H,(H,8,9)

InChI Key

JXZQHDYDNPDBLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=CNC2=C1

Origin of Product

United States

Synthetic Methodologies for Thiopyrano 3,2 D Pyrimidine and Its Derivatives

Classical Annulation Approaches to the Thiopyrano[3,2-D]pyrimidine Core

Classical methods for synthesizing fused heterocyclic systems like thiopyrano[3,2-d]pyrimidine typically involve the sequential construction of the constituent rings. These strategies are characterized by the stepwise formation of the pyrimidine (B1678525) and thiopyran rings from carefully selected precursors.

Cyclization Reactions Involving Sulfur-Containing Precursors

One of the most fundamental approaches to building sulfur-containing heterocycles involves the use of precursors that already contain the sulfur atom. In the context of thiopyrano[3,2-d]pyrimidines, this often involves starting with a pyrimidine derivative that is then used as a scaffold to construct the adjoining thiopyran ring. For instance, a pyrimidine equipped with a suitable side chain can undergo intramolecular cyclization to form the thiopyran ring.

A related strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a sulfur-containing reagent like thiourea. This approach first forms the pyrimidine ring, which is then further functionalized and cyclized to create the fused thiopyran ring. nih.gov

Ring Closure Strategies for Pyrimidine Ring Formation on Thiopyran

An alternative classical approach involves constructing the pyrimidine ring onto a pre-existing thiopyran scaffold. This method starts with a functionalized thiopyran that bears reactive groups at adjacent positions, suitable for cyclization with a C-N-C fragment source. For example, an amino-functionalized thiopyran derivative can react with reagents like formamide, urea, or guanidine (B92328) to annulate the pyrimidine ring.

Research has demonstrated the synthesis of complex tetracyclic systems, such as Thiopyrano[4′′,3′′:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines, where the final step involves the fusion of the pyrimidine ring. researchgate.net This highlights a strategy where a complex thiopyran-containing intermediate undergoes cyclization to yield the final fused pyrimidine product. researchgate.net

Ring Closure Strategies for Thiopyran Ring Formation on Pyrimidine

Perhaps the more common of the classical approaches is the construction of the thiopyran ring onto an existing pyrimidine core. This strategy typically begins with a suitably substituted pyrimidine. For example, a pyrimidine derivative bearing a reactive group (like a chloro group) and a side chain capable of cyclization can be used.

One documented method involves a three-step sequence starting from 4-chloro-6-methoxy-2-methylsulfanylpyrimidine. clockss.org This pyrimidine is reacted with cinnamaldehyde (B126680) or chalcone (B49325) derivatives. The resulting intermediate, a prop-2-en-1-ol derivative, undergoes a hydrobromic acid-mediated cyclization to efficiently form the thiopyran ring, yielding 7H-thiopyrano[2,3-d]pyrimidines, an isomer of the target scaffold. clockss.org The 2-methylsulfanyl group on the pyrimidine ring was found to be essential for the success of this cyclization. clockss.org

Starting PyrimidineReagentProductYield (%)
1-[4-(1,1-dimethylethylsulfanyl)pyrimidin-5-yl]-3-phenylprop-2-en-1-olHBr4-methoxy-2-methylsulfanyl-7-phenyl-7H-thiopyrano[2,3-d]pyrimidine85
1-[4-(1,1-dimethylethylsulfanyl)pyrimidin-5-yl]-3-(4-methylphenyl)prop-2-en-1-olHBr4-methoxy-7-(4-methylphenyl)-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine88
1-[4-(1,1-dimethylethylsulfanyl)pyrimidin-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-olHBr4-methoxy-7-(4-methoxyphenyl)-2-methylsulfanyl-7H-thiopyrano[2,3-d]pyrimidine92

This table presents data for the synthesis of 7H-thiopyrano[2,3-d]pyrimidine derivatives, illustrating the general strategy of thiopyran ring formation on a pyrimidine core. Data sourced from Synthesis of 7H-Thiopyrano[2,3-d]pyrimidines by Hydrobromic Acid-Mediated Cyclization. clockss.org

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.

Three-Component Cyclization Protocols

The synthesis of fused pyrimidine systems has been effectively achieved using three-component strategies. While specific examples leading directly to the 1H-Thiopyrano[3,2-d]pyrimidine core are less common in readily available literature, the general principle is well-established for analogous systems like pyrano[2,3-d]pyrimidines. researchgate.netresearchgate.netresearchgate.net Typically, such a reaction might involve an aldehyde, a source of the pyrimidine ring (like barbituric acid or thiourea), and a component that would form the thiopyran ring. eurekaselect.com

For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives can be achieved through a three-component reaction of an aldehyde, malononitrile, and barbituric acid. researchgate.net A hypothetical MCR for the thiopyrano analogue could similarly involve a reaction between an aldehyde, a C-S-C building block, and a pyrimidine precursor like 6-aminouracil.

Microwave-Assisted Synthesis in MCRs

The efficiency of multi-component reactions can often be significantly enhanced through the use of microwave irradiation. Microwave-assisted organic synthesis is known to reduce reaction times dramatically, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. orientjchem.org

This technique has been successfully applied to the synthesis of various fused pyrimidine derivatives. nih.govnih.gov For instance, the synthesis of thieno[3,2-d]pyrimidin-4-amine (B90789) analogs was achieved using efficient microwave-assisted processes, where an increase in reaction temperature under microwave irradiation allowed for the formation of the cyclized product in good yield (78%). nih.gov Similarly, the synthesis of thiazolopyrimidine derivatives via MCRs showed a significant reduction in reaction time from 24 hours to just 8 minutes, with yields increasing from 42–55% to 69–88% under microwave conditions. nih.gov The application of microwave assistance to a three-component strategy for this compound would be a logical extension of these established methodologies, promising a rapid and efficient entry to this scaffold. nanobioletters.comresearchgate.net

MethodReaction TimeYield
Conventional Heating24 hours42-55%
Microwave Irradiation8 minutes69-88%

This table compares conventional and microwave-assisted synthesis for thiazolopyrimidine derivatives, highlighting the advantages of microwave irradiation. Data sourced from Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. nih.gov

Derivatization and Functionalization of the Thiopyrano[3,2-d]pyrimidine Scaffold

The core structure of thiopyrano[3,2-d]pyrimidine offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds. The primary routes for derivatization involve reactions on the pyrimidine and thiopyran rings, as well as the attachment of various substituent groups.

Substitution Reactions on the Pyrimidine Moiety

The pyrimidine portion of the fused system is a key target for introducing functional groups to modulate the molecule's properties. Electrophilic and nucleophilic substitution reactions are commonly employed. For instance, in analogous fused pyrimidine systems like thiazolo[4,5-d]pyrimidines, the pyrimidine ring can be halogenated to create reactive intermediates. A common strategy involves the conversion of a hydroxyl or oxo group to a chloro group, typically using reagents like phosphorus oxychloride (POCl₃). These chloro-derivatives serve as versatile precursors for nucleophilic substitution reactions.

A notable example is the synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl) researchgate.netrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione, which readily reacts with various amines to yield a range of 7-amino substituted derivatives nih.gov. This highlights a powerful method for introducing diversity at this position. The reaction generally proceeds by refluxing the chloro-intermediate with the desired amine in a suitable solvent like butan-1-ol nih.gov.

Furthermore, direct N-arylation on the pyrimidine ring has been demonstrated in related pyridothiopyranopyrimidine systems. The reaction of a 2-aminopyrimidino derivative with phenyl iodides in the presence of a copper catalyst (CuI), a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate (K₂CO₃) in an anhydrous solvent like dioxane affords the corresponding 2-anilino-substituted products acs.org. This method is effective for creating a C-N bond and attaching aryl groups directly to the pyrimidine ring acs.org.

Precursor ScaffoldReagentsPosition of SubstitutionType of ReactionResulting Functional GroupReference
Thiazolo[4,5-d]pyrimidin-7-onePOCl₃, then various aminesC7Nucleophilic Substitution-NHR nih.gov
2-AminopyridothiopyranopyrimidinePhenyl iodide, CuI, DMEDA, K₂CO₃N2N-Arylation-NH-Aryl acs.org

Modifications of the Thiopyran Ring

The thiopyran ring offers another avenue for structural modification, primarily through reactions involving the sulfur heteroatom. Oxidation of the sulfide (B99878) group in the thiopyran ring can lead to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered chemical and physical properties.

In a study on related thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidines, researchers successfully synthesized sulfoxide (B87167) and sulfone derivatives researchgate.net. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The introduction of oxygen atoms to the sulfur changes its geometry and electronic properties, which can significantly influence the molecule's interactions and stability researchgate.netnih.govacs.org.

Ring transformation reactions, while less common, represent a more profound modification of the thiopyran scaffold. For example, ring-enlargement protocols have been developed for other sulfur heterocycles, such as the transformation of 3-nitrothiophene (B186523) into thiopyran S,S-dioxides researchgate.net. Such strategies could potentially be adapted to modify the thiopyrano[3,2-d]pyrimidine system.

Reaction TypeReagentsMoiety ModifiedResulting Functional GroupReference
Oxidationm-CPBA or other peroxideThiopyran sulfur atomSulfoxide (S=O) or Sulfone (SO₂) researchgate.net
Ring EnlargementBase-induced cyclization of ring-opened intermediateThiopyran ringModified 6-membered sulfur heterocycle researchgate.net

Introduction of Pendant Aryl and Heteroaryl Moieties

The attachment of aryl and heteroaryl groups to the thiopyrano[3,2-d]pyrimidine core is a common strategy to expand chemical space. These moieties can be introduced at various positions on either the pyrimidine or the thiopyran ring.

As mentioned previously, copper-catalyzed N-arylation is an effective method for attaching anilino groups to the 2-position of the pyrimidine ring in analogous systems acs.org. This reaction is quite general and allows for the introduction of a wide range of substituted and unsubstituted phenyl groups. Similarly, the synthesis of 7-aryl-substituted pyrido[2,3-d]pyrimidines has been accomplished, demonstrating another route for incorporating aryl functionality researchgate.net.

In the synthesis of related thiopyrano[2,3-d]thiazoles, pendant pyrazole (B372694) moieties have been incorporated nih.gov. This is often achieved through cycloaddition reactions where one of the reactants already contains the desired heteroaryl group. For instance, a [4+2] cycloaddition between a 5-hetarylmethylene derivative (containing a pyrazole) and an alkene can construct the thiopyran ring with the heteroaryl substituent already in place nih.gov.

MethodPosition of IntroductionMoiety IntroducedKey Reagents/ReactionReference
Copper-Catalyzed N-ArylationC2 of PyrimidineAnilino groupsPhenyl iodide, CuI, DMEDA acs.org
[3+3] Cascade AnnulationC7 of Pyridine (in Pyrido-pyrimidine)Aryl groupsAromatic aldehydes researchgate.net
[4+2] CycloadditionVaries (on Thiopyran)PyrazolePre-functionalized dienophile nih.gov

Regioselectivity and Stereoselectivity Considerations in Synthesis

The construction of the thiopyrano[3,2-d]pyrimidine skeleton, particularly when creating substituted derivatives, often involves reactions where regioselectivity and stereoselectivity are critical.

Regioselectivity is a key consideration in cycloaddition reactions used to form the thiopyran ring. For example, in hetero-Diels-Alder ([4+2] cycloaddition) reactions, the orientation of the diene and dienophile determines the substitution pattern on the resulting thiopyran ring nih.govacs.org. The electronic nature and steric hindrance of the substituents on both components play a crucial role in directing the regiochemical outcome acs.org. Similarly, in cascade reactions, such as the [3+3] annulation used to synthesize related dihydropyrido[2,3-d]pyrimidines, the reaction proceeds with high regioselectivity, often through a defined sequence of bond formations like allenylation followed by a 6-endo-trig cyclization researchgate.net.

Stereoselectivity is important when chiral centers are formed during the synthesis. Diels-Alder reactions are powerful tools for creating multiple stereocenters in a controlled manner. The "endo rule" often predicts the major diastereomer in concerted [4+2] cycloadditions, although exceptions occur rsc.org. The use of chiral catalysts can enable enantioselective synthesis, providing access to specific enantiomers of the target molecule. While specific examples for the this compound system are not prevalent in the provided sources, the principles of asymmetric synthesis are broadly applicable to the construction of thiopyran-fused heterocycles researchgate.net.

Green Chemistry Principles in Thiopyrano[3,2-d]pyrimidine Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry, such as the use of safer solvents, catalysts, and solvent-free conditions, are being increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives rsc.org.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can simplify product purification. Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, is a prominent solvent-free technique. The synthesis of related pyrano[2,3-d]pyrimidines has been successfully achieved under solvent-free and catalyst-free conditions using ball-milling researchgate.net. This method involves the direct grinding of the reactants (an aldehyde, malononitrile, and barbituric acid) to afford the final product in high yields researchgate.net.

A mechanochemical approach has also been developed for the regioselective synthesis of functionalized dihydropyrido[2,3-d]pyrimidines, highlighting the utility of this green technique for constructing fused pyrimidine systems researchgate.net. These examples strongly suggest that solvent-free, mechanochemical methods could be readily adapted for the synthesis of thiopyrano[3,2-d]pyrimidines.

Green Chemistry ApproachReaction TypeReactants (for analogous systems)AdvantagesReference
Mechanochemistry (Ball-Milling)One-pot, three-component condensationAromatic aldehydes, malononitrile, barbituric acidSolvent-free, catalyst-free, high yield, simple workup researchgate.net
Microwave IrradiationThree-component reactionAromatic aldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione, 6-amino-1,3-dimethyluracilSolvent-free, rapid reaction researchgate.net

Despite a comprehensive search for scientific literature, information specifically detailing the catalytic synthesis of the this compound core structure and its derivatives is not available.

Current research databases and scientific publications extensively cover the synthesis of related heterocyclic compounds, such as pyrano[2,3-d]pyrimidines (the oxygen analogues) and thieno[2,3-d]pyrimidines (thiophene-fused analogues), for which numerous catalytic methodologies have been developed. However, methodologies focusing on the catalytic construction of the specific this compound ring system are not present in the reviewed literature.

Therefore, the section on "Catalytic Approaches for Enhanced Efficiency" for the synthesis of this compound and its derivatives cannot be provided at this time.

Chemical Reactivity and Transformations of the Thiopyrano 3,2 D Pyrimidine System

Electrophilic and Nucleophilic Reactions of the Core Structure

The electronic nature of the 1H-thiopyrano[3,2-d]pyrimidine system allows for both electrophilic and nucleophilic reactions, with the regioselectivity of these transformations being a key aspect of its chemistry.

Electrophilic Substitution: The pyrimidine (B1678525) ring is generally considered electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. However, the fusion of the electron-rich thiopyran ring can modulate this reactivity. Theoretical considerations and studies on analogous thienopyrimidine systems suggest that any electrophilic attack would preferentially occur on the thiopyran or thiophene (B33073) moiety. For thieno[3,2-d]pyrimidines, electrophilic substitution is predicted to occur at the 7-position. While specific studies on the direct electrophilic substitution of the parent this compound are limited, reactions such as halogenation and nitration on activated derivatives are plausible. For instance, the presence of electron-donating groups on the thiopyran ring would further facilitate electrophilic attack.

Nucleophilic Substitution: The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic substitution. This is particularly true for positions 2, 4, and 6 of a pyrimidine ring. In the context of the this compound system, this translates to heightened reactivity at the C4 position. The introduction of a good leaving group, such as a halogen, at this position allows for a wide range of nucleophilic displacement reactions.

Studies on related thieno[3,2-d]pyrimidines have demonstrated that a chlorine atom at the C4 position is crucial for certain biological activities and can be readily displaced by various nucleophiles. nih.gov For example, 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) can undergo sequential nucleophilic substitution, allowing for the introduction of different substituents at these positions. nih.gov This reactivity is fundamental in the synthesis of a diverse library of derivatives with potential pharmacological applications.

Reactions at Heteroatom Centers (S and N)

The sulfur and nitrogen atoms within the this compound scaffold are key centers of reactivity, participating in oxidation, alkylation, and acylation reactions.

Reactions at the Sulfur Atom: The sulfur atom in the thiopyran ring is susceptible to oxidation. Treatment with oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid, MCPBA) or hydrogen peroxide can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives can exhibit altered chemical and biological properties. While specific studies on the oxidation of the parent this compound are not extensively documented, the oxidation of pyrimidine derivatives with organic peracids is a known transformation. clockss.org

Reactions at the Nitrogen Atoms: The nitrogen atoms of the pyrimidine ring can act as nucleophiles and are susceptible to alkylation and acylation. The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the ring. Studies on the alkylation of related thieno[3,2-d]pyrimidin-4-ones have shown that both N- and S-alkylation can occur, depending on the specific structure and reagents used. Acylation reactions, typically employing acyl chlorides or anhydrides, can be used to introduce acyl groups onto the nitrogen atoms, further functionalizing the core structure.

Condensation and Cycloaddition Reactions Leading to Further Fused Systems

The this compound framework can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through condensation and cycloaddition reactions.

Condensation Reactions: Derivatives of this compound bearing reactive functional groups, such as amino or activated methylene (B1212753) groups, can undergo condensation reactions with various electrophiles. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives often involves a one-pot three-component condensation reaction of an aldehyde, malononitrile, and a barbituric acid derivative. researchgate.netnih.gov This highlights the utility of condensation strategies in building fused pyrimidine systems.

Cycloaddition Reactions: The thiopyran ring in the this compound system has the potential to act as a diene in Diels-Alder reactions, allowing for the construction of new six-membered rings. The reactivity in [4+2] cycloaddition reactions is a known feature of thiopyran derivatives. nih.gov Furthermore, the pyrimidine ring itself can undergo intramolecular Diels-Alder reactions when appropriately substituted with an alkyne moiety. wur.nl

Domino reactions involving a 1,3-dipolar cycloaddition followed by other transformations have been utilized in the synthesis of complex pyrimidine derivatives. For example, the reaction of a tetrahydropyrano[3,2-e] nih.govresearchgate.netthiazolo[3,2-a]pyrimidine derivative with a nitrile oxide proceeds via a domino 1,3-dipolar cycloaddition/ring-opening/dethionation process to yield octahydropyrano[2,3-d]pyrimidine derivatives. researchgate.net These examples underscore the versatility of cycloaddition reactions in expanding the structural diversity of fused pyrimidine systems.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving the this compound system is crucial for predicting reactivity and controlling product formation.

A plausible mechanism for the formation of related heteroaromatic-fused pyrimidines involves a sequential three-component heterocyclization. nih.gov This process is proposed to proceed through amidination, followed by an electrophilic substitution/imination, and finally an oxidative cyclization. The reactivity in such reactions is often proportional to the electrophilicity of the substrate. nih.gov

In nucleophilic aromatic substitution reactions on related chloro-substituted pyrimidines, the reaction generally proceeds through a Meisenheimer-like intermediate. However, concerted nucleophilic aromatic substitution mechanisms have also been proposed, particularly for pyridines and pyrimidines. nih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of Thiopyrano 3,2 D Pyrimidine Derivatives

Systematic Structural Modifications and Their Impact on Biological Potency

Systematic structural modification of the thiopyrano[3,2-d]pyrimidine core has been a key strategy in exploring its therapeutic potential, particularly in the development of agents against the human immunodeficiency virus-1 (HIV-1). Research has focused on the design and synthesis of dihydrothiopyrano[3,2-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

The core strategy involves introducing various substituents at different positions of the scaffold and evaluating the resulting impact on antiviral potency, often measured as the half-maximal effective concentration (EC50). One study focused on multidimensional optimization of diarylpyrimidine derivatives, which led to the exploration of the dihydrothiopyrano[3,2-d]pyrimidine core. researchgate.net A key modification was the introduction of an aminopiperidine moiety, which proved to be highly effective. researchgate.net

For instance, compound 23h , which features an aminopiperidine group, was identified as a highly potent inhibitor against wild-type HIV-1 and several challenging drug-resistant mutant strains. researchgate.net This compound demonstrated EC50 values in the nanomolar range (3.43 to 21.4 nmol/L) against a panel of mutants. researchgate.net Notably, against the double-mutants F227L + V106A and K103N + Y181C, compound 23h was significantly more potent (2.3- to 14.5-fold) than the established first-line drugs efavirenz (B1671121) and etravirine (B1671769) . researchgate.net

While not the exact [3,2-d] isomer, studies on the related thiopyrano[4,3-d]pyrimidine scaffold provide further insight into SAR principles that may be applicable. In a series of these derivatives, the introduction of different substituents on a C-4 position benzene (B151609) ring was investigated. nih.gov It was observed that compounds bearing electron-withdrawing groups (e.g., Cl, F, Br) at this position exhibited better cytotoxic activity against cancer cell lines than those with electron-donating groups (e.g., OCH3, H). nih.gov This highlights the sensitivity of the thiopyranopyrimidine core to electronic effects of its substituents.

Table 1: Impact of Structural Modifications on Anti-HIV-1 Potency of Dihydrothiopyrano[3,2-d]pyrimidine Derivatives researchgate.net
CompoundKey Structural ModificationTarget/StrainEC50 (nmol/L)
23hFeatures aminopiperidine moietyHIV-1 Wild Type3.43 - 21.4
23hFeatures aminopiperidine moietyF227L + V106A (mutant)Significantly more potent than Efavirenz
23hFeatures aminopiperidine moietyK103N + Y181C (mutant)Significantly more potent than Etravirine
EfavirenzReference DrugK103N + Y181C (mutant)Less potent than 23h
EtravirineReference DrugF227L + V106A (mutant)Less potent than 23h

Identification of Key Pharmacophores and Structural Motifs for Activity

The development of potent thiopyrano[3,2-d]pyrimidine derivatives has been guided by pharmacophore modeling. For NNRTIs, a "four-point pharmacophore" model derived from diarylpyrimidine drugs has been particularly influential. researchgate.net This model helps in designing molecules that can effectively fit into the allosteric binding pocket of the HIV-1 reverse transcriptase enzyme.

The key features of this pharmacophore model generally include:

A central core: The thiopyrano[3,2-d]pyrimidine scaffold serves as the rigid central unit.

Two aromatic wings: These are typically substituted phenyl rings that engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket, such as Tyr181, Phe227, and Trp229. researchgate.net

A flexible linker: A group that allows the molecule to adopt the necessary "U" or "horseshoe" conformation within the binding site.

Hydrogen bonding groups: Specific moieties capable of forming hydrogen bonds with the main chain or side chain residues of the enzyme, which are critical for anchoring the inhibitor and achieving high potency.

Optimization Strategies for Lead Compounds

Lead optimization is a critical step in medicinal chemistry aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising initial compound. For thiopyrano[3,2-d]pyrimidine derivatives, structure-based design and multidimensional optimization have been successful strategies. researchgate.net

One primary optimization strategy involves improving the compound's activity against drug-resistant variants of its target. In the context of HIV-1 inhibitors, this was achieved by designing molecules that retain potency against common mutations like K103N and Y181C. The optimization that led to compound 23h focused on enhancing interactions within the NNRTI binding pocket to overcome the effects of resistance mutations. researchgate.net This resulted in a compound with a remarkably improved resistance profile compared to earlier drugs like efavirenz and etravirine . researchgate.net

Another optimization approach involves modifying the scaffold to improve physicochemical properties. While not directly reported for the [3,2-d] isomer, a common strategy in related heterocyclic systems is the introduction of polar groups or the modification of lipophilic regions to enhance solubility and metabolic stability, which are crucial for a compound's druggability. The goal is to achieve a balance between high potency and a favorable pharmacokinetic profile.

Bioisosteric Replacements within the Thiopyrano[3,2-D]pyrimidine Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by a chemically different group with similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic properties. This strategy is highly relevant for optimizing the thiopyrano[3,2-d]pyrimidine scaffold.

While direct examples of bioisosteric replacement on the thiopyrano[3,2-d]pyrimidine core are not extensively detailed in the available literature, principles can be drawn from closely related scaffolds. For instance, the concept of "scaffold hopping" and isosteric replacement of the thiophene (B33073) ring in thienopyrimidinones has been explored to remove potentially toxic functionalities. nih.gov

A highly relevant strategy is azaisosterism, where a C-H group in an aromatic ring is replaced by a nitrogen atom. This was demonstrated in a study on benzothiopyranopyrimidines, a scaffold closely related to thiopyranopyrimidines. Researchers designed pyridothiopyranopyrimidine derivatives as azaisosteres of the parent compounds. nih.gov The introduction of a nitrogen atom into the fused benzene ring was intended to modify the electronic properties of the scaffold and potentially form new interactions with the biological target. nih.gov This type of modification can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. Applying this principle to the thiopyrano[3,2-d]pyrimidine scaffold could involve replacing a carbon atom in the thiopyran ring or in a substituent ring, potentially leading to derivatives with novel biological profiles.

Similarly, the sulfur atom in the thiopyran ring itself could be a target for bioisosteric replacement. Replacing it with an oxygen (oxopyrano), selenium (selenopyrano), or even a methylene (B1212753) group could significantly alter the geometry and electronic nature of the scaffold, leading to new SAR insights.

Table 2: Conceptual Bioisosteric Replacements for the Thiopyrano[3,2-d]pyrimidine Scaffold
Original Scaffold/MoietyPotential Bioisosteric ReplacementRationale for ReplacementReference Concept
Benzene ring fused to thiopyran (Benzothiopyranopyrimidine)Pyridine ring fused to thiopyran (Pyridothiopyranopyrimidine)Modify electronic properties, introduce H-bonding potential, alter metabolic profile.Azaisosterism nih.gov
Sulfur atom in thiopyran ringOxygen, Selenium, or Methylene (CH2)Alter ring geometry, polarity, and metabolic stability.General medicinal chemistry principles
Thiophene ring in ThienopyrimidineBenzene ring (Quinazolinone)Remove potential toxicophore, explore new scaffold interactions.Scaffold Hopping nih.gov

Biological and Pharmacological Activities of Thiopyrano 3,2 D Pyrimidine Derivatives Preclinical Focus

Antiviral Activities

Derivatives of the thiopyrano[3,2-d]pyrimidine nucleus have shown notable promise as antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Inhibition of HIV-1 Reverse Transcriptase (RT)

A significant body of research has established that thiopyrano[3,2-d]pyrimidine derivatives can potently inhibit the enzymatic activity of HIV-1 Reverse Transcriptase (RT). This enzyme is crucial for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.

Several studies have designed and synthesized novel series of these derivatives, demonstrating their high binding affinity for HIV-1 RT. For instance, a series of thiophene[3,2-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on wild-type (WT) HIV-1 RT. The results confirmed that these compounds act as classical NNRTIs, with some exhibiting potent inhibitory activity, with IC50 values in the low micromolar range. nih.govnih.gov Another study on dihydrothiopyrano[3,2-d]pyrimidines also confirmed that the binding target of the most potent compound was HIV-1 reverse transcriptase. researchgate.net

The potency of these compounds is often measured by their 50% effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response. Several thiophene[3,2-d]pyrimidine derivatives have demonstrated EC50 values in the nanomolar range against wild-type HIV-1. nih.gov For example, sulfonamide compounds within this class have been identified as single-digit nanomolar inhibitors. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of Selected Thiopyrano[3,2-d]pyrimidine Derivatives
CompoundEC50 (nM) against HIV-1 WTReference
Compound 23h3.43 - 21.4 researchgate.net
Compound 5k42 nih.gov
Compound 9b9.2 nih.gov
Compound 9d7.1 nih.gov

Efficacy against Drug-Resistant HIV-1 Strains

A major challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. The development of novel NNRTIs that are effective against these resistant strains is a critical area of research. Thiopyrano[3,2-d]pyrimidine derivatives have shown significant potential in this regard.

Studies have demonstrated that these compounds can maintain their antiviral potency against a panel of NNRTI-resistant HIV-1 strains. For example, compound 23h, a dihydrothiopyrano[3,2-d]pyrimidine derivative, was found to be more potent than the first-line drugs efavirenz (B1671121) and etravirine (B1671769) against challenging double-mutant strains like F227L + V106A and K103N + Y181C. researchgate.net Similarly, other thiophene[3,2-d]pyrimidine derivatives have exhibited excellent potency against various single and double-mutant strains, including L100I, K103N, Y181C, Y188L, and E138K. nih.govnih.gov

The ability of these compounds to inhibit a wide range of resistant strains suggests that they can overcome common resistance mutations that affect the NNRTI binding pocket of the reverse transcriptase enzyme.

Mechanistic Insights into Antiviral Action

The antiviral mechanism of thiopyrano[3,2-d]pyrimidine derivatives is attributed to their function as non-nucleoside reverse transcriptase inhibitors. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 RT enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which ultimately inhibits its function.

Molecular modeling and docking studies have provided insights into the binding modes of these compounds within the NNRTI binding pocket. researchgate.net These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors. The central thiopyrano[3,2-d]pyrimidine scaffold plays a crucial role in occupying the NNRTI binding pocket and establishing strong interactions with the enzyme. nih.gov

Anticancer and Antiproliferative Activities

In addition to their antiviral properties, thiopyrano[3,2-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines (e.g., MCF-7, HePG-2, H460)

The cytotoxic effects of thiopyrano[3,2-d]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a common measure of cytotoxicity.

Several studies have reported the IC50 values of these derivatives against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and non-small cell lung cancer (H460). For instance, certain thiopyrano[2,3-d]thiazole derivatives have shown good to excellent IC50 values against MCF-7 and HepG-2 cell lines. nih.gov Thienopyrimidine derivatives have also exhibited moderate cytotoxic activities against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected Thiopyrano[3,2-d]pyrimidine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 3eMCF-710.08 ± 1.5 (µg/mL) nih.gov
Compound 3eHepG-27.83 ± 2.1 (µg/mL) nih.gov
Compound 9aVarious9.80 - 14.69 mdpi.com

Identification of Molecular Targets and Pathways (e.g., Kinase Inhibition: mTOR, PI3K)

The anticancer activity of thiopyrano[3,2-d]pyrimidine derivatives is often linked to their ability to inhibit key molecular targets involved in cancer cell proliferation and survival. Protein kinases are a major class of enzymes that are frequently dysregulated in cancer, making them attractive targets for anticancer drug development. nih.gov

Research has shown that certain thienopyrimidine derivatives can act as inhibitors of the PI3K-Akt-mTOR signaling pathway, which plays a crucial role in tumorigenesis. mdpi.com Some of these compounds have been identified as potent PI3K/mTOR dual inhibitors. mdpi.com The PI3K/mTOR pathway is involved in regulating cell growth, proliferation, and survival, and its inhibition can lead to the suppression of tumor growth.

Furthermore, pyridothiopyranopyrimidine derivatives have been discovered as antiproliferative multikinase inhibitors. nih.govnih.gov These compounds can target multiple kinase pathways that are involved in angiogenesis and tumor growth, offering potential advantages in cancer treatment. nih.gov The ability to inhibit multiple targets may help in overcoming the development of resistance to single-target therapies. nih.gov

Cell Cycle Analysis and Apoptosis Induction Studies

Derivatives of the broader thienopyrimidine class, which are structurally analogous to thiopyrano[3,2-d]pyrimidines, have demonstrated the ability to modulate the cell cycle and induce programmed cell death (apoptosis) in cancer cell lines. These effects are crucial for their potential as anticancer agents.

Studies on thiopyrimidine derivatives have shown they can cause cell cycle arrest at different phases. For instance, certain thiopyrimidine compounds were found to induce a G1 phase arrest in breast cancer 3D-spheroid models. researchgate.net In another study, a thieno[3,2-e]triazolo[4,3-c]pyrimidine derivative, compound 9c , was shown to induce cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov This arrest is often a prelude to apoptosis.

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. The aforementioned compound 9c also led to an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation, a hallmark of apoptosis. nih.gov Similarly, other related pyrimidine (B1678525) derivatives have been shown to trigger apoptosis through the activation of intrinsic pathways. This involves increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.

Table 1: Effects of Selected Thienopyrimidine Derivatives on Cell Cycle and Apoptosis

Compound Cell Line Effect on Cell Cycle Apoptotic Induction
BUC and PEC (Thiopyrimidine derivatives) Breast Cancer 3D-Spheroids G1 Phase Arrest researchgate.net Cytotoxic and pro-apoptotic properties observed researchgate.net
9c (Thieno[3,2-e]triazolo[4,3-c]pyrimidine) MDA-MB-468 (Breast Cancer) G2/M Phase Arrest nih.gov Accumulation in pre-G1 phase, indicating apoptosis nih.gov
6e (Tricyclic thieno[3,2-d]pyrimidine) HeLa (Cervical Cancer), HT-29 (Colon Cancer) Disruption of cell cycle process mdpi.com Apoptosis induction observed mdpi.com

Specificity and Selectivity Profiles in Cancer Models

The specificity and selectivity of a potential anticancer agent are critical to its therapeutic index. Research into thiopyranopyrimidine and its analogs has explored their activity across various cancer cell lines and their selectivity towards cancer cells over normal cells.

For example, pyridothiopyranopyrimidine derivatives have been identified as multitargeted kinase inhibitors. nih.gov The investigation into representative 2-anilino-substituted compounds revealed a multiplicity of kinase targets, which accounts for their potent antiproliferative effects. nih.gov This suggests a degree of selectivity, though against a range of cancer-related targets rather than a single one.

In a study of thieno[2,3-d]pyrimidine (B153573) derivatives, one compound showed broad-spectrum anticancer activity against 56 human tumor cell lines, with marked selectivity for T-47D and MDA-MB-468 breast cancer cells. nih.gov Some thiopyrano[2,3-d]thiazole derivatives also showed significant anticancer activity, with one compound being most active against a liver cancer cell line (HEPG2) and another most active against a breast cancer cell line (MCF7). jst.go.jp

Table 2: Selectivity Profile of a Thieno[2,3-d]pyrimidine Derivative (Compound 9c)

Cell Line Cancer Type GI50 (µM)
T-47D Breast Cancer 0.495 nih.gov
MDA-MB-468 Breast Cancer 0.568 nih.gov

Antimicrobial and Antifungal Activities

Evaluation against Bacterial and Fungal Pathogens (e.g., Candida albicans)

Derivatives of thiopyrano[3,2-d]pyrimidine have been evaluated for their antimicrobial properties. A study on new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Some of these compounds exhibited activity comparable to the reference drug used in the study. nih.govresearchgate.net

In terms of antifungal activity, various pyrimidine derivatives have been tested against fungal pathogens. Some have shown moderate resistance against Candida albicans. mdpi.com Other synthesized pyrimidines have demonstrated very good inhibition effects against Candida albicans. orientjchem.org

Table 3: Antimicrobial Activity of Selected Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Derivatives

Bacterial Strain Activity
Gram-positive bacilli Promising activity observed for some derivatives nih.govresearchgate.net
Gram-negative bacilli Promising activity observed for some derivatives nih.govresearchgate.net

Activity against Protozoal Organisms (e.g., Trypanosoma cruzi)

The search for new treatments for protozoal diseases has led to the investigation of various heterocyclic compounds, including those related to the thiopyranopyrimidine scaffold. Trypanosoma cruzi is the protozoan parasite that causes Chagas disease.

While specific data on 1H-thiopyrano[3,2-d]pyrimidine derivatives against T. cruzi is limited, studies on analogous structures provide some insights. For instance, a series of pyrazole-thiadiazole derivatives were evaluated for their trypanocidal activity. mdpi.com Several of these compounds were found to be active against intracellular amastigotes of T. cruzi, with IC50 values in the micromolar range. mdpi.com

Table 4: Anti-Trypanosoma cruzi Activity of Pyrazole-Thiadiazole Derivatives

Compound Target IC50 (µM)
1c (2,4-diCl substituted) Intracellular amastigotes 13.54 ± 4.47 mdpi.com
1e (3,4-dichloro substituted) Intracellular amastigotes 18.75 ± 2.28 mdpi.com
2k (4-NO2 substituted) Intracellular amastigotes 10.37 ± 1.21 mdpi.com
Benznidazole (Reference Drug) Intracellular amastigotes 3.61 ± 1.25 mdpi.com

Exploration of Antimicrobial Mechanisms

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For thiopyranopyrimidine derivatives, one of the proposed mechanisms of antibacterial action is the inhibition of essential bacterial enzymes.

Docking studies have suggested that some amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine could act as DnaG inhibitors. nih.govresearchgate.net DnaG is a bacterial DNA primase, an enzyme essential for DNA replication. Inhibition of this enzyme would halt bacterial proliferation, leading to a bactericidal or bacteriostatic effect.

Enzyme Inhibition Profiles (Excluding Clinical Studies)

The structural features of thiopyrano[3,2-d]pyrimidine and its analogs make them suitable candidates for enzyme inhibitors. A significant amount of preclinical research has focused on their potential to inhibit various enzymes, particularly kinases, which are often dysregulated in cancer.

Pyridothiopyranopyrimidine derivatives have been shown to be potent inhibitors of VEGFR-2 KDR, a key receptor tyrosine kinase involved in angiogenesis. nih.gov Several 2-anilino-substituted derivatives displayed low micromolar to submicromolar IC50 values. nih.gov Other related pyrimidine scaffolds have also been investigated as inhibitors of different kinases, including PIM-1 kinase, EGFR, and others. rsc.orgnih.gov

Beyond kinases, pyrano[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of other enzymes. A study on a series of these compounds identified potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.govresearchgate.net

Table 5: Enzyme Inhibition Profiles of Selected Thiopyranopyrimidine Analogs

Compound Class Enzyme Target Potency (IC50)
Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidines VEGFR-2 KDR Low µM to sub-µM range nih.gov
Pyrido[2,3-d]pyrimidines PIM-1 Kinase 11.4 nM and 17.2 nM for compounds 4 and 10 respectively rsc.org
1H-Pyrazolo[3,4-d]pyrimidines EGFRWT 0.016 µM for compound 12b nih.gov
1H-Pyrazolo[3,4-d]pyrimidines EGFRT790M 0.236 µM for compound 12b nih.gov
Pyrano[3,2-d]pyrimidines Xanthine Oxidase 7 µM, 8 µM, and 8.5 µM for compounds 9d , 4d , and 8d respectively nih.gov

Carbonic Anhydrase (CAIX, CAXII) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The tumor-associated isoforms, CAIX and CAXII, are overexpressed in a variety of hypoxic tumors and are linked to cancer progression, metastasis, and resistance to therapy. mdpi.comnih.gov Their inhibition is a validated strategy in anticancer drug design. acs.org

Derivatives featuring a fused thiopyran ring system have been explored as inhibitors of these specific isoforms. Although classical CA inhibitors are often sulfonamide-based, non-sulfonamide scaffolds are of great interest. acs.org Preclinical research has demonstrated that inhibiting CAIX and CAXII can reduce the growth, proliferation, and metastatic potential of aggressive cancers both in vitro and in vivo. acs.org For instance, a series of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were evaluated for their inhibitory potential against human CAIX and CAXII. Several of these compounds demonstrated significant inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov

These findings suggest that the thiopyran-fused heterocyclic systems can serve as a valuable scaffold for developing potent and selective inhibitors of tumor-associated carbonic anhydrases. acs.org The antitumor effects of CAIX inhibition are primarily mediated by the enzyme's crucial role in regulating pH in the tumor microenvironment. nih.gov

Table 1: Inhibitory Activity of Selected Thiopyrano[2,3-d]thiazole Derivatives Against CAIX and CAXII

CompoundCAIX IC₅₀ (µM)CAXII IC₅₀ (µM)
Compound 3e0.067 ± 0.0030.123 ± 0.007
Compound 5d0.928 ± 0.0451.047 ± 0.057
Acetazolamide (Standard)--

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). nih.gov Upregulation of GRK2 is implicated in the progression of heart failure, where it contributes to the dysfunction of β-adrenergic signaling. nih.gov Consequently, inhibiting GRK2 is considered a promising therapeutic strategy for heart failure and other conditions involving GPCR dysregulation. nih.govconicet.gov.ar

While direct studies on this compound as GRK2 inhibitors are limited, research on analogous fused pyrimidine systems has shown potential. For example, pyrido[2,3-d]pyrimidines, which share the core pyrimidine ring, have been synthesized and evaluated as potential GRK2 inhibitors. researchgate.net Molecular docking studies of these related compounds have suggested they can fit into the active site of the GRK2 enzyme, indicating that fused pyrimidine scaffolds are promising starting points for the rational design of novel GRK2 inhibitors. researchgate.net The development of orally bioavailable GRK2 inhibitors could offer significant therapeutic benefits not achievable with current treatments that target GPCRs directly. nih.gov

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms can lead to various therapeutic effects, including anti-inflammatory and bronchodilatory actions.

Specifically, two series of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine and 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov PDE4B is a key target for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD), and selective inhibitors are expected to have a wider therapeutic window than non-selective PDE4 inhibitors. nih.gov Through optimization of substituents on the pyrimidine and phenyl rings, derivatives with high potency and over 100-fold selectivity for PDE4B over PDE4D were developed. nih.gov

One lead compound, 2-(3-chloro-4-methoxy-phenyl)-5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative 54 , demonstrated an IC₅₀ value of 3.0 nM for human PDE4B and exhibited 433-fold selectivity over PDE4D. nih.gov This highlights the significant potential of the thiopyrano[3,2-d]pyrimidine scaffold in developing highly selective PDE4B inhibitors. nih.gov

Table 2: PDE4B Inhibitory Activity of a Thiopyrano[3,2-d]pyrimidine Derivative

CompoundhPDE4B IC₅₀ (nM)Selectivity (PDE4D/PDE4B)
Derivative 543.0433

Other Kinase Targets

The dysregulation of protein kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov Fused pyrimidine systems, including those related to thiopyranopyrimidines, have been explored as multi-kinase inhibitors, aiming to target multiple signaling pathways involved in tumor growth and angiogenesis simultaneously. nih.govmdpi.com

Several related scaffolds have shown promise against various kinases:

Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine derivatives were identified as multi-kinase inhibitors with potent antiproliferative effects. nih.gov

Thieno[2,3-d]pyrimidine derivatives, a close structural analog, have been evaluated as tyrosine kinase inhibitors, with some compounds showing significant inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). nih.gov

Pyrano[2,3-d]pyrimidine derivatives have been synthesized and identified as novel inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. Some of these compounds showed inhibitory activity in the low nanomolar range. semanticscholar.org

These findings collectively suggest that the broader class of fused pyrimidine heterocycles, including the thiopyrano[3,2-d]pyrimidine core, represents a versatile scaffold for the development of inhibitors against a range of clinically relevant protein and lipid kinases. nih.govnih.gov

Computational and Theoretical Chemistry Studies of Thiopyrano 3,2 D Pyrimidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as a thiopyrano[3,2-d]pyrimidine derivative, to the active site of a target protein.

Docking simulations are crucial for elucidating how thiopyrano[3,2-d]pyrimidine derivatives orient themselves within a protein's binding pocket. This analysis identifies key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that are critical for binding affinity and stability.

For instance, in studies of dihydrothiopyrano[3,2-d]pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, molecular modeling has been used to understand their interaction with the NNRTI-binding pocket (NNIBP). researchgate.net The thiopyrano[3,2-d]pyrimidine core often serves as a central scaffold from which various substituents can form specific contacts with amino acid residues. A key interaction pattern involves the pyrimidine (B1678525) nitrogen atoms forming hydrogen bonds with residues in the enzyme's hinge region. nih.gov

In one study, the binding mode of a potent dihydrothiopyrano[3,2-d]pyrimidine derivative, compound 23h , was predicted within the HIV-1 wild-type reverse transcriptase (WT RT). The analysis revealed that the compound adopts a characteristic horseshoe conformation, allowing it to make multiple contacts within the binding pocket, which consists of key aromatic residues like Tyr181, Phe227, and Trp229. researchgate.net

Interaction TypeInteracting Ligand MoietyProtein Residue
π-π StackingDiarylpyrimidine coreTyr181, Phe227, Trp229
Hydrogen BondingPyrimidine NitrogenHinge Region Backbone (e.g., Cys919)
Cation-πPendant anilino groupLysine residues (e.g., K838)

This table provides a generalized summary of potential interactions based on studies of similar heterocyclic scaffolds. nih.gov

Molecular docking studies can quantitatively estimate the binding affinity through scoring functions, which help in predicting the inhibitory potency of a compound. By comparing the docking scores and binding modes of a series of derivatives, researchers can establish a structure-activity relationship (SAR), guiding the design of more potent inhibitors. researchgate.net

For example, the inhibitory activity of a series of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives against HIV-1 was rationalized through molecular modeling. researchgate.net Compound 23h from this series was identified as a highly potent inhibitor, with activity against both wild-type HIV-1 and drug-resistant mutant strains. researchgate.net The computational predictions correlated well with experimental biological data, underscoring the predictive power of docking simulations. researchgate.net

The selectivity of an inhibitor for its target over other related proteins is a critical aspect of drug design. Docking can be employed to predict selectivity by comparing the binding affinity of a compound against the intended target versus off-target proteins. For example, a thiopyrano[3,2-d]pyrimidine derivative could be docked into the ATP-binding sites of various kinases to predict its selectivity profile. nih.govnih.gov

CompoundHIV-1 StrainEC₅₀ (nM)
23h Wild-Type (IIIB)3.43
23h L100I4.21
23h K103N+Y181C21.4
23h F227L+V106A11.2

Data showing the potent antiviral activity of compound 23h, a dihydrothiopyrano[3,2-d]pyrimidine derivative, against various HIV-1 strains. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. scirp.org These methods are used to calculate molecular geometries, electronic structures, and reactivity parameters that govern chemical behavior. researchgate.net

The electronic properties of thiopyrano[3,2-d]pyrimidine derivatives can be characterized by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level suggests a better electron-donating capability. irjweb.com

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability. irjweb.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

This analysis helps explain the charge transfer interactions that can occur within the molecule or between the molecule and its biological target. scirp.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for understanding and predicting where a molecule is likely to engage in electrostatic interactions, such as hydrogen bonding, with a protein receptor. researchgate.net

ParameterSignificance in Chemical Reactivity
High HOMO Energy Stronger electron donor
Low LUMO Energy Stronger electron acceptor
Small HOMO-LUMO Gap High chemical reactivity, low kinetic stability
Large HOMO-LUMO Gap Low chemical reactivity, high kinetic stability

Fukui functions are used to determine local reactivity, identifying which specific atoms within the thiopyrano[3,2-d]pyrimidine scaffold are most susceptible to nucleophilic, electrophilic, or radical attack. This information is particularly valuable for understanding reaction mechanisms and predicting sites of metabolism.

Molecular Dynamics Simulations of Compound-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the compound-protein complex over time. mdpi.com MD simulations are powerful computational tools that model the movements and interactions of atoms and molecules, providing insights into the stability and conformational dynamics of the complex in a simulated physiological environment. mdpi.com

In the study of dihydrothiopyrano[3,2-d]pyrimidine derivatives, MD simulations were performed on the complex of compound 23h with HIV-1 reverse transcriptase for 200 nanoseconds. researchgate.net The primary goal was to assess the stability of the binding pose predicted by docking and to observe the dynamic behavior of the ligand within the active site. researchgate.net

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD). The RMSD of the protein backbone and the ligand's heavy atoms are monitored throughout the simulation. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. mdpi.com In the case of the 23h /RT complex, the RMSD profiles confirmed that the system maintained a stable conformation, validating the docking results. researchgate.net

Advanced Analytical Characterization Techniques for Novel Thiopyrano 3,2 D Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H and 13C NMR: One-dimensional 1H and 13C NMR spectra reveal the chemical shifts of hydrogen and carbon atoms, respectively, offering initial insights into the electronic environment of each nucleus. In a typical 1H-Thiopyrano[3,2-d]pyrimidine scaffold, the protons on the pyrimidine (B1678525) ring are expected to appear at lower fields (higher ppm values) compared to those on the thiopyran ring due to the deshielding effect of the nitrogen atoms. chemicalbook.com For instance, the proton at position 2 (H-2) would likely be the most downfield-shifted proton of the pyrimidine ring.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Note: These are representative values based on analogous heterocyclic systems. Actual values may vary depending on the solvent and substituents.

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C2-~150-155
H2~8.5-8.8-
C4-~158-162
H4~9.0-9.3-
C4a-~120-125
C6-~25-30
H6~3.0-3.3 (triplet)-
C7-~28-33
H7~3.4-3.7 (doublet of doublets)-
C8-~125-130
H8~7.0-7.3 (doublet)-
C8a-~130-135

2D NMR: Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, such as H-6 with H-7, and H-7 with H-8, confirming the connectivity within the thiopyran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. columbia.edu This is crucial for unambiguously assigning the 13C signals based on the more easily assigned 1H spectrum. Each C-H bond in the molecule would correspond to a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to four bonds). sdsu.educolumbia.edu This technique is vital for connecting different fragments of a molecule and confirming the fusion of the pyrimidine and thiopyran rings. For example, a correlation between the H-8 proton and the C-4a carbon would provide definitive evidence for the ring fusion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary application in characterizing novel compounds is the determination of the molecular weight with high precision. For the parent compound this compound (C₇H₆N₂S), the nominal molecular weight is 150 g/mol .

Beyond molecular weight, MS provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. sphinxsai.com The fragmentation of fused heterocyclic systems like thiopyranopyrimidines can be complex but often involves cleavage of the less aromatic ring first. sapub.org

Interactive Data Table: Plausible Mass Fragments of this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
150[M]⁺˙ (Molecular Ion)Intact molecule
149[M-H]⁺Loss of a hydrogen radical
117[M-SH]⁺Loss of a sulfhydryl radical from the thiopyran ring
123[M-HCN]⁺Loss of hydrogen cyanide from the pyrimidine ring
95[C₅H₅N₂]⁺Cleavage and loss of C₂HS from the thiopyran ring
80[C₄H₄N₂]⁺˙ (Pyrimidine radical cation)Retro-Diels-Alder type cleavage of the thiopyran ring

Studies on related pyrimidine derivatives show that fragmentation is often triggered at the pyrimidine or the fused ring, leading to a series of ion fragments that help piece together the original structure. iosrjournals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the presence of specific functional groups. rjpbcs.com For the this compound core, the IR spectrum would be characterized by absorptions corresponding to the vibrations of the fused ring system.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group/MoietyIntensity
3100-3000C-H StretchAromatic/HeteroaromaticMedium-Weak
1620-1570C=N StretchPyrimidine RingMedium-Strong
1580-1450C=C StretchAromatic/HeteroaromaticMedium-Strong
1250-1000C-H In-plane BendingAromatic/HeteroaromaticMedium
700-650C-S StretchThiopyran RingWeak

In substituted derivatives, new and often intense bands appear, which greatly aids in characterization. For example, a carbonyl group (C=O) would introduce a very strong absorption around 1650-1700 cm⁻¹, while an amino group (NH₂) would show characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. researchgate.netnih.gov

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine the precise three-dimensional arrangement of every atom in the molecule.

This technique yields a wealth of structural information, including:

Connectivity: Unambiguously confirms which atoms are bonded to each other.

Bond Lengths and Angles: Provides highly accurate measurements of all bond lengths and angles.

Conformation: Defines the exact shape and conformation of the molecule in the solid state.

Stereochemistry: Determines the absolute configuration of chiral centers.

Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, including hydrogen bonds and other non-covalent interactions.

While obtaining suitable crystals can be a challenge, the resulting data is unparalleled in its detail and accuracy, providing definitive proof of a proposed structure.

Interactive Data Table: Types of Data Obtained from X-ray Crystallography

ParameterDescription
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements present in the crystal structure.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise (x, y, z) position of each atom in the unit cell.
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.
Bond Angles (°)The angle formed by three connected atoms.
Torsion Angles (°)The dihedral angle describing the rotation around a chemical bond.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a variation of mass spectrometry that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition.

While multiple chemical formulas can have the same nominal mass, their exact masses will differ slightly due to the mass defect of their constituent atoms. By comparing the experimentally measured exact mass to the theoretical masses of possible formulas, the correct elemental composition can be determined. For this compound, HRMS would be used to confirm its molecular formula of C₇H₆N₂S.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₆N₂S
Theoretical Exact Mass (M)150.0252 Da
Ionization Mode (Example)ESI+
Ion Observed (Example)[M+H]⁺
Calculated m/z for [M+H]⁺151.0329 Da
Experimentally Found m/z151.0327 Da (Hypothetical)
Mass Error (ppm)-1.3 ppm (Hypothetical)

The small difference between the calculated and found mass (measured in parts per million, ppm) provides strong confidence in the assigned molecular formula.

Future Research Directions and Potential Applications of Thiopyrano 3,2 D Pyrimidine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for creating libraries of thiopyranopyrimidine derivatives. While established routes exist, advancements can be made by adopting modern synthetic strategies.

Multicomponent Reactions (MCRs): The use of one-pot, multicomponent reactions is a promising strategy for rapidly generating molecular diversity. nih.gov These reactions, which combine three or more reactants in a single step, reduce waste, save time, and often allow for the construction of complex molecules with high atom economy. Future work could focus on designing novel MCRs that lead directly to the thiopyranopyrimidine core or its key intermediates.

Green Chemistry Approaches: Emphasis on sustainability will drive the adoption of greener synthetic protocols. This includes the use of eco-friendly solvents like water or ethanol, and the development of reusable catalysts. nih.gov For instance, nanoparticle catalysts (e.g., Fe₃O₄, ZnO) have been successfully used in the synthesis of related pyrano[2,3-d]pyrimidines, offering high efficiency and easy recovery for reuse. nih.gov Exploring similar catalytic systems for thiopyranopyrimidine synthesis could significantly enhance the sustainability of the process.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. Adapting existing synthetic routes to flow chemistry setups could streamline the production of thiopyranopyrimidine-based compounds for large-scale screening and development.

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While research has identified several biological targets for thiopyranopyrimidine analogues, the full therapeutic potential of this scaffold remains largely untapped.

Known biological activities for the broader class of thiopyranopyrimidine-related structures primarily include anticancer and anti-inflammatory effects through the modulation of specific enzymes. For example, pyridothiopyranopyrimidine derivatives have been identified as potent inhibitors of multiple protein kinases involved in tumor growth and angiogenesis, such as VEGFR-2 KDR. nih.govacs.org Related thieno[3,2-d]pyrimidine (B1254671) structures have shown inhibitory activity against EGFR kinase mutants resistant to other therapies. nih.gov

Future research should aim to:

Screen against Diverse Kinase Panels: Given the success in targeting kinases like VEGFR and EGFR, a logical next step is to screen potent compounds against broader panels of kinases. nih.govnih.gov This could uncover novel inhibitors for targets implicated in other diseases, including metabolic disorders, autoimmune conditions, and neurodegenerative diseases. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has proven to be a successful framework for developing inhibitors against a wide range of kinases, providing a blueprint for similar exploration with thiopyranopyrimidines. nih.gov

Investigate Novel Therapeutic Areas: The structural features of the thiopyranopyrimidine core may allow it to interact with other enzyme classes or receptor types. Systematic screening of compound libraries in phenotypic assays could reveal unexpected activities against infectious diseases (e.g., antiviral, antibacterial) or central nervous system disorders.

Elucidate Mechanisms of Action: For compounds that show promising activity in cell-based assays, significant effort should be dedicated to identifying their precise molecular targets and mechanisms of action. This is crucial for optimizing lead compounds and understanding their potential therapeutic applications and side effects.

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the thiopyranopyrimidine scaffold is an ideal candidate for these technologies. Molecular docking studies have already been successfully employed to understand the binding modes of related pyridothiopyranopyrimidine kinase inhibitors. nih.gov

Future applications of computational tools include:

High-Throughput Virtual Screening: AI/ML algorithms can screen vast virtual libraries of thiopyranopyrimidine derivatives against structural models of biological targets, identifying promising candidates far more rapidly than physical screening.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiopyranopyrimidine analogues with their biological activity. These models can then predict the potency of novel, unsynthesized compounds, guiding chemists to prioritize the most promising structures for synthesis. researchgate.net

ADME/Tox Prediction: A significant challenge in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. AI/ML models can be trained to predict these properties early in the design phase, allowing researchers to modify structures to improve their drug-like characteristics and reduce late-stage failures.

Design of Multi-Target Directed Ligands Based on the Thiopyrano[3,2-d]pyrimidine Scaffold

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov A therapeutic strategy gaining traction is the use of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously. This approach can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents or combination therapies. nih.gov

The thiopyranopyrimidine scaffold is an excellent framework for developing MTDLs. Research on closely related structures has already demonstrated the feasibility of this approach. For example, pyridothiopyranopyrimidine derivatives have been developed as multi-targeted kinase inhibitors, simultaneously hitting several pathways involved in tumor progression. nih.govacs.org Similarly, novel aminopyrimidine derivatives have been designed as dual inhibitors of BRD4 and PLK1 for cancer therapy. mdpi.com

Future research in this area could involve:

Rational Design: Intentionally combining the pharmacophoric features required for inhibiting two distinct but disease-relevant targets within a single thiopyranopyrimidine molecule.

Application in Neurodegenerative Disease: Designing MTDLs that, for instance, inhibit both a specific kinase and an enzyme involved in the production of amyloid-beta plaques for the potential treatment of Alzheimer's disease.

Applications Beyond Medicinal Chemistry (e.g., chemical probes, agrochemicals, materials science, if applicable)

While the primary focus of research on thiopyranopyrimidine has been medicinal chemistry, the unique properties of this scaffold could be leveraged in other scientific domains.

Chemical Probes: High-quality chemical probes are essential tools for dissecting complex biological processes. youtube.com A potent, selective, and cell-permeable inhibitor of a specific biological target can be used to study the target's function in living systems. The potent and selective kinase inhibitors derived from the pyridothiopyranopyrimidine core are excellent starting points for the development of chemical probes to investigate signaling pathways in both healthy and diseased states. nih.govyoutube.com

Agrochemicals: Many heterocyclic scaffolds that are successful in medicine also find applications in agriculture as herbicides, pesticides, or fungicides. The biological activity of thiopyranopyrimidines could be explored in the context of agricultural pests and plant pathogens. This remains a largely unexplored but potentially fruitful area of research.

Materials Science: Fused heterocyclic systems can exhibit interesting photophysical or electronic properties. While not yet reported, future studies could investigate the potential of thiopyranopyrimidine derivatives in applications such as organic light-emitting diodes (OLEDs), sensors, or as components in other advanced materials. This represents a novel and speculative, yet intriguing, direction for future investigation.

Q & A

Q. How do patents inform scalable manufacturing methods for thiopyrano-pyrimidine cores?

  • Answer : Patents describe one-pot cyclization using POCl₃ or thiourea derivatives under reflux. For example, 5H-pyrano[2,3-d:6,5-d']dipyrimidines are synthesized via 55 mmol POCl₃-mediated condensation, achieving 60–75% yields . Safety protocols for handling chlorinated intermediates are critical .

Q. Contradictions to Address :

  • Discrepancies in NMR coupling patterns between thieno[3,2-d] and [2,3-d] isomers require careful solvent selection (DMSO vs. CDCl₃) .
  • Tetrazole/imine equilibria in SNAr reactions necessitate kinetic vs. thermodynamic control studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.